槟榔啶炔丙酯

描述

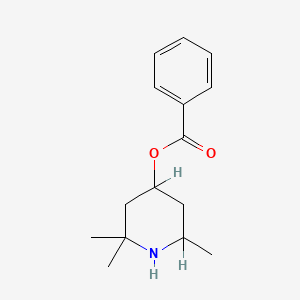

Arecaidine propargyl ester is a potent muscarinic acetylcholine receptor agonist exhibiting slight selectivity for M2 receptors . It selectively binds to M2 over M1, M3, M4, and M5 mAChRs in CHO cells .

Synthesis Analysis

A series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester have been synthesized . The synthesis process involved testing for muscarinic/antimuscarinic activity on rat ileum and electrically paced left atria .Molecular Structure Analysis

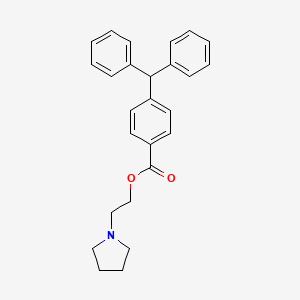

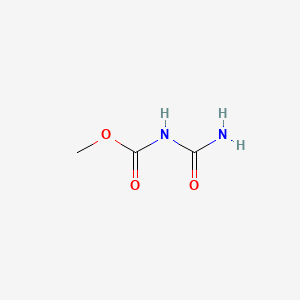

The molecular formula of Arecaidine propargyl ester is C10H13NO2 . It has a molecular weight of 179.09 . The InChI key is SPHRJZBOFYIKMC-UHFFFAOYSA-N .Chemical Reactions Analysis

Arecaidine propargyl ester has been involved in studies of nucleophilic displacement of the propargylic alcohol . It has also been used in studies of asymmetric decarboxylative propargylic alkylation .Physical And Chemical Properties Analysis

Arecaidine propargyl ester has a density of 1.1±0.1 g/cm3, a boiling point of 252.5±40.0 °C at 760 mmHg, and a flash point of 97.2±18.2 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 rotatable bonds .科学研究应用

心血管作用

- 离体心房的负性变时性和变力性作用:APE已被开发为阿尔茨海默病的潜在治疗药物,并显示出心血管作用,例如离体心房的负性变时性和变力性作用。它对豚鼠心房肌细胞的动作电位持续时间 (APD) 和毒蕈碱 K+ 通道的影响很明显 (Chen, 2005)。

毒蕈碱受体活性

- 对毒蕈碱受体亚型的影响:APE及其类似物已被研究其对毒蕈碱受体亚型的活性。这些研究对理解 APE 相关化合物在靶向特定受体亚型中的选择性和效力具有重要意义 (Tumiatti et al., 2000)。

癌症研究

- 抑制胶质母细胞瘤癌干细胞生长:APE 已显示出抑制胶质母细胞瘤癌干细胞生长和存活的潜力。这包括激活 M2 毒蕈碱受体,导致细胞增殖减少和细胞凋亡增加 (Alessandrini et al., 2015)。

- 对胶质母细胞瘤细胞的细胞毒性和遗传毒性作用:APE 激活胶质母细胞瘤细胞中的 M2 受体与细胞毒性和遗传毒性作用有关,包括氧化应激和 DNA 损伤 (Bari et al., 2015)。

神经系统疾病

- 阿尔茨海默病治疗的潜力:考虑到 APE 对豚鼠心房肌细胞的影响以及在较低浓度下不良的心血管副作用,已探索了 APE 作为阿尔茨海默病治疗药物的潜在用途 (Chen, 2005)。

糖尿病研究

- 对糖尿病状况的影响:研究探索了 APE 在糖尿病疾病低血压发病机制中的作用,特别关注心脏 M2-毒蕈碱受体基因表达和高血糖在这些过程中的作用 (Liu et al., 2008)。

其他应用

- 周围神经再生的治疗工具:APE 在促进脂肪来源干细胞向雪旺细胞样表型分化的作用表明其作为周围神经再生的治疗工具的潜力 (Piovesana et al., 2020)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-7-13-10(12)9-5-4-6-11(2)8-9/h1,5H,4,6-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHRJZBOFYIKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274358 | |

| Record name | Arecaidine propargyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35516-99-5 | |

| Record name | Arecaidine propargyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[(4-azidophenoxy)-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1215432.png)

![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1215434.png)

![3-{5-[Bis(2-chloroethyl)amino]-1-(4-methylphenyl)-1h-benzimidazol-2-yl}alanine](/img/structure/B1215435.png)